4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
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Overview
Description
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound characterized by the presence of an amino group attached to a benzamide structure, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by the condensation of 2,5-dimethoxytetrahydrofuran with ammonia or primary amines in the presence of a catalyst such as iron(III) chloride.
Attachment to Benzamide: The 2,5-dimethylpyrrole is then reacted with 4-aminobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Scientific Research Applications
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anti-tuberculosis agent.
Biology: It has been shown to stimulate monoclonal antibody production in cell cultures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Anti-tuberculosis Activity: It inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis.
Stimulation of Antibody Production: It enhances cell-specific productivity by interacting with cellular pathways that regulate protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar structure but with a different substituent on the benzamide group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
Uniqueness
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is unique due to its combination of an amino group and a 2,5-dimethylpyrrole moiety, which imparts specific chemical reactivity and biological activity not observed in its analogs .
Properties
IUPAC Name |
4-amino-N-(2,5-dimethylpyrrol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,14H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYIPLXVUKKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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